HC Orange no. 3
Description
These dyes are designed to penetrate the hair shaft and form stable color complexes through oxidative or non-oxidative mechanisms.
Key properties inferred from analogous HC dyes include:
- Molecular structure: Likely contains aromatic rings with functional groups such as amino (–NH₂), hydroxyl (–OH), or nitrile (–CN) moieties to enable solubility and reactivity .
- Physicochemical characteristics: Expected to exhibit moderate water solubility, stability under acidic/alkaline conditions, and UV resistance, as seen in HC Violet No. 2 .
- Applications: Used in commercial hair dyes at concentrations regulated by safety guidelines (e.g., ≤3% in non-oxidative systems, akin to HC Yellow No. 2) .
Properties
CAS No. |
81612-54-6 |
|---|---|
Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethylamino)-3-nitrophenoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16N2O6/c14-4-3-12-10-2-1-9(5-11(10)13(17)18)19-7-8(16)6-15/h1-2,5,8,12,14-16H,3-4,6-7H2 |
InChI Key |
SZWQTBKBBNGUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CO)O)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Compound 2F: 2-amino-6-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile .
Key Points of Comparison
Structural Similarities: HC Yellow No. 2 and this compound likely share aromatic amine backbones, enabling covalent bonding with keratin in hair. HC Yellow No. 2’s safety profile (3% concentration) suggests similar thresholds for this compound . HC Violet No. 2 differs as an anthraquinone dye, offering superior light/heat stability and pH-dependent color shifts (red-violet at pH 5.0 to blue-violet at pH 9.0) . This contrasts with this compound, which likely maintains a stable orange hue.
Functional Performance: Antioxidant Activity: Hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) exhibit antioxidant properties via radical scavenging. pH Sensitivity: Unlike Methyl Orange (azo-based pH indicator), this compound is designed for color permanence, resisting pH-induced degradation .
Safety and Regulation: HC Yellow No. 2: Restricted to 1% in the EU for non-oxidative dyes due to mild irritation observed in human trials . this compound: Safety data gaps exist, but its classification under HC dyes implies adherence to CIR (Cosmetic Ingredient Review) guidelines, which cap concentrations at ≤3% for minimal sensitization risk . Compound 2F: No safety data available, highlighting the need for rigorous toxicological profiling of novel chromene derivatives .
Synthetic Pathways: HC dyes are typically synthesized via acetylation or hydrolysis (e.g., HC Yellow No. 2 using CH₃CO₂K/Ac₂O reflux) . Compound 2F, a hydroxy-chromene derivative, was synthesized via multi-step reactions involving nitrile groups and aromatic substitutions , a pathway that may parallel this compound’s production.
Q & A
Q. What meta-analysis approaches address discrepancies in this compound’s reported cytotoxicity across cell lines?
- Methodological Answer : Aggregate dose-response data (IC values) from published studies. Apply random-effects models to account for inter-study variability. Stratify analysis by cell type (e.g., hepatic vs. epithelial) and exposure duration to identify confounding factors .
Methodological Guidelines for Literature Review and Data Validation
- Literature Review : Use Boolean search strategies (e.g., "(this compound) AND (synthesis OR degradation)") in SciFinder and Web of Science. Prioritize primary sources with full experimental details .
- Data Validation : Implement blinding in spectral analysis to reduce observer bias. Share raw datasets via repositories like Zenodo to enable independent reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
